4-(morpholin-4-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is an organic compound that features a morpholine ring, a benzohydrazide moiety, and a prop-2-en-1-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method involves the condensation of benzohydrazide with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with morpholine and a suitable alkylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound features a morpholine ring and a thiadiazole moiety, similar to the morpholine and benzohydrazide groups in 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE.
3-{5-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-3-YL}PROP-2-YN-1-OL: This compound contains a morpholine ring and a thiophene group, sharing structural similarities with the target compound.
Uniqueness
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H25N3O3/c1-2-12-28-21-5-3-4-19(15-21)16-23-24-22(26)20-8-6-18(7-9-20)17-25-10-13-27-14-11-25/h2-9,15-16H,1,10-14,17H2,(H,24,26)/b23-16+ |
InChI Key |
WUOKGVHHMJXASS-XQNSMLJCSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.